SF5 vs. CF3: Hammett σI Electronegativity Comparison for Electronic Modulation
The pentafluorosulfanyl (SF5) group exhibits a Hammett inductive constant (σI) of 0.55, which is approximately 41% higher than the 0.39 value reported for the trifluoromethyl (CF3) group [1]. This higher σI value indicates that the SF5 group exerts a stronger electron-withdrawing inductive effect on the aromatic ring, which can significantly influence the pKa of the carboxylic acid moiety and the basicity of the ortho-amino group, as well as modulate the electron density of the benzoic acid core in ways that CF3 cannot replicate.
| Evidence Dimension | Hammett inductive constant (σI) - Electron-withdrawing strength |
|---|---|
| Target Compound Data | σI = 0.55 for SF5 substituent |
| Comparator Or Baseline | σI = 0.39 for CF3 substituent |
| Quantified Difference | ΔσI = +0.16 (SF5 is 41% more electron-withdrawing than CF3) |
| Conditions | Literature Hammett σI values; compound-specific measurement not performed |
Why This Matters
Higher electron-withdrawing capacity influences carboxylic acid pKa, amino group basicity, and overall molecular electronics, directly impacting target binding and physicochemical properties critical for lead optimization.
- [1] SpiroChem. SF5 building blocks: SF5-Blocks. SpiroChem Product Announcement, 2012. View Source
